7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one
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Overview
Description
7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is a derivative of diazepam, which is a widely recognized benzodiazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Trimethylsilylation: The hydroxyl group of the benzodiazepine is protected by reacting it with trimethylsilyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the formation of a hydroxyl derivative.
Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Research is conducted on its potential therapeutic effects and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Nordiazepam: 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.
Uniqueness
The presence of the trimethylsilyl group in 7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one makes it unique compared to other benzodiazepines. This modification can influence its pharmacokinetic properties and its interaction with biological targets.
Properties
Molecular Formula |
C19H21ClN2O2Si |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-3-trimethylsilyloxy-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H21ClN2O2Si/c1-22-16-11-10-14(20)12-15(16)17(13-8-6-5-7-9-13)21-18(19(22)23)24-25(2,3)4/h5-12,18H,1-4H3 |
InChI Key |
QQCHKHBRXNQGTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[Si](C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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